molecular formula C18H21N3O2S B11064762 N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B11064762
M. Wt: 343.4 g/mol
InChI Key: NYRLMTXUYGUEGZ-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide is a compound that combines the structural features of benzimidazole and sulfonamide Benzimidazole is a heterocyclic aromatic organic compound, while sulfonamide is a functional group that contains a sulfur atom bonded to two oxygen atoms and a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 2-aminobenzimidazole with 2,4,6-trimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions may be optimized to increase yield and purity. Additionally, industrial processes may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the benzimidazole

Properties

Molecular Formula

C18H21N3O2S

Molecular Weight

343.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide

InChI

InChI=1S/C18H21N3O2S/c1-12-10-13(2)18(14(3)11-12)24(22,23)19-9-8-17-20-15-6-4-5-7-16(15)21-17/h4-7,10-11,19H,8-9H2,1-3H3,(H,20,21)

InChI Key

NYRLMTXUYGUEGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=NC3=CC=CC=C3N2)C

Origin of Product

United States

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